molecular formula C16H16N2O4S B2488623 Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-30-3

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2488623
CAS No.: 899957-30-3
M. Wt: 332.37
InChI Key: KQTPSCMSVHGBKP-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of 2-oxo-2-phenylethyl bromide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives, such as:

  • Ethyl 4-(2-oxo-2-phenylethylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
  • Mthis compound

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-22-15(20)13-10(2)17-16(21)18-14(13)23-9-12(19)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTPSCMSVHGBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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